molecular formula C9H16N2O8 B1622665 (2S)-2-aminobutanedioic acid;(2S)-2-aminopentanedioic acid CAS No. 41072-11-1

(2S)-2-aminobutanedioic acid;(2S)-2-aminopentanedioic acid

Cat. No.: B1622665
CAS No.: 41072-11-1
M. Wt: 280.23 g/mol
InChI Key: PSLCKQYQNVNTQI-BHFSHLQUSA-N
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Description

(2S)-2-aminobutanedioic acid;(2S)-2-aminopentanedioic acid is a biodegradable copolymer composed of aspartic acid and glutamic acid. These amino acids are naturally occurring and play crucial roles in various biological processes. The copolymer is known for its excellent biocompatibility, biodegradability, and versatility, making it a valuable material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of copoly(aspartic acid-glutamic acid) typically involves the combination of N-carboxyanhydride ring-opening polymerization with debenzylation. The ring-opening polymerizations of β-benzyl-L-glutamate N-carboxyanhydride and benzyl-L-aspartate N-carboxyanhydride are carried out using different amines as initiators, such as triethylamine, diethylamine, n-hexylamine, triphenylamine, diphenylamine, or aniline . The polymerizations proceed via different mechanisms based on the chemical structure of the amines. The molecular weights of the copolymers can be mediated by both the concentration of triethylamine and polymerization time. Debenzylation is then conducted to prepare the corresponding hydrophilic random copolymers .

Industrial Production Methods: Industrial production of copoly(aspartic acid-glutamic acid) involves large-scale polymerization processes, often utilizing microbial fermentation techniques. For example, γ-polyglutamic acid can be directly obtained by microbial fermentation, and the coupling fermentation processes of glutamate and polyglutamic acid are studied to improve the performance and reduce the cost of production .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-aminobutanedioic acid;(2S)-2-aminopentanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the copolymer, such as carboxyl and amine groups.

Common Reagents and Conditions: Common reagents used in the reactions of copoly(aspartic acid-glutamic acid) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, such as temperature, pH, and solvent choice.

Major Products Formed: The major products formed from the reactions of copoly(aspartic acid-glutamic acid) depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the copolymer structure.

Mechanism of Action

The mechanism of action of copoly(aspartic acid-glutamic acid) involves its interaction with biological molecules and cells. The copolymer’s functional groups, such as carboxyl and amine groups, facilitate its binding to various molecular targets. This interaction can influence cellular processes, such as cell adhesion, proliferation, and differentiation .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to copoly(aspartic acid-glutamic acid) include poly(aspartic acid), poly(glutamic acid), and other amino acid-based copolymers .

Uniqueness: (2S)-2-aminobutanedioic acid;(2S)-2-aminopentanedioic acid is unique due to its combination of aspartic acid and glutamic acid, which provides a balance of properties from both amino acids. This copolymer exhibits enhanced biodegradability, biocompatibility, and versatility compared to its individual components .

Properties

CAS No.

41072-11-1

Molecular Formula

C9H16N2O8

Molecular Weight

280.23 g/mol

IUPAC Name

(2S)-2-aminobutanedioic acid;(2S)-2-aminopentanedioic acid

InChI

InChI=1S/C5H9NO4.C4H7NO4/c6-3(5(9)10)1-2-4(7)8;5-2(4(8)9)1-3(6)7/h3H,1-2,6H2,(H,7,8)(H,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t3-;2-/m00/s1

InChI Key

PSLCKQYQNVNTQI-BHFSHLQUSA-N

SMILES

C(CC(=O)O)C(C(=O)O)N.C(C(C(=O)O)N)C(=O)O

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)N.C([C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N.C(C(C(=O)O)N)C(=O)O

Synonyms

copoly(Asp-Glu)
copoly(aspartic acid-glutamic acid)
copoly(aspartic acid-glutamic acid), sodium salt
copoly(L-aspartic acid-L-glutamic acid)

Origin of Product

United States

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